molecular formula C9H17NO4 B14778686 (3R)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid

(3R)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No.: B14778686
M. Wt: 203.24 g/mol
InChI Key: AHBISXSASJMHLS-UHFFFAOYSA-N
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Description

(3R)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral amino acid derivative with a tert-butoxy group attached to the fifth carbon

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid is unique due to its specific chiral configuration and the presence of both amino and tert-butoxy groups. This combination of functional groups makes it a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name

3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBISXSASJMHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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